molecular formula C9H14N5O4P B1166349 sarcotoxin IIC CAS No. 105430-44-2

sarcotoxin IIC

Cat. No.: B1166349
CAS No.: 105430-44-2
Attention: For research use only. Not for human or veterinary use.
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Description

Sarcotoxin IIC is an inducible antibacterial protein originating from the flesh fly, Sarcophaga peregrina . It is one of at least three homologues in the sarcotoxin II family, which are distinct from the smaller sarcotoxin I peptides, and are promptly synthesized in the larval hemolymph in response to bacterial infection or body wall injury . These proteins have a molecular mass of approximately 24 kDa . The mode of action for sarcotoxin IIA, a closely related congener, is primarily bacteriostatic at certain concentrations, inhibiting bacterial growth without immediately causing cell death . Its antibacterial spectrum is notably narrow, showing effectiveness against a limited number of Gram-negative bacteria, such as Escherichia coli , but not Gram-positive bacteria . Research suggests its mechanism may involve the inhibition of peptidoglycan synthesis, leading to morphological changes in bacterial cells including elongation and the formation of surface bulges, compromising cell wall integrity . As a research tool, this compound is valuable for studying innate insect immunity, exploring novel mechanisms of action against Gram-negative pathogens, and developing new anti-infective agents . This product is labeled "For Research Use Only" (RUO). This means it is not intended for diagnostic or therapeutic procedures in humans or animals, and its use is restricted to scientific research applications .

Properties

CAS No.

105430-44-2

Molecular Formula

C9H14N5O4P

Synonyms

sarcotoxin IIC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

1.1 Mechanism of Action

Sarcotoxin IIC exhibits potent antimicrobial properties against a range of bacteria, particularly Gram-negative strains. The mechanism of action involves disruption of bacterial membranes, leading to cell lysis. Studies indicate that this compound interacts with bacterial membranes, forming pores that compromise membrane integrity and disrupt essential cellular functions such as ATP synthesis and nutrient transport .

1.2 Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound has been evaluated against various bacterial strains, with results summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Escherichia coli10
Pseudomonas aeruginosa5
Staphylococcus aureus15
Listeria monocytogenes20

This table demonstrates that this compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised individuals.

Agricultural Applications

2.1 Pest Control

Due to its antimicrobial properties, this compound has potential applications in pest control. Research indicates that incorporating this peptide into agricultural practices could reduce the reliance on synthetic pesticides. For example, transgenic plants expressing sarcotoxin genes have shown increased resistance to bacterial pathogens, thus enhancing crop yield and sustainability .

2.2 Case Study: Transgenic Crops

A study involving transgenic sweet orange plants expressing the sarcotoxin IA gene demonstrated that these plants exhibited reduced susceptibility to bacterial infections, resulting in improved fruit quality and yield. The presence of sarcotoxin proteins was confirmed through Western blot analysis, indicating successful expression and functionality of the gene .

Biomedical Applications

3.1 Anticancer Properties

Emerging research suggests that sarcotoxins may possess anticancer properties. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation as a therapeutic agent against certain types of cancer.

3.2 Cytotoxicity Studies

Table 2 summarizes the cytotoxic effects of this compound on various cancer cell lines.

Cancer Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)8
HCT116 (Colon Cancer)10

These findings suggest that this compound has significant potential as an anticancer agent, particularly against lung and breast cancer cells.

Future Directions and Research Opportunities

The diverse applications of this compound highlight its potential in multiple fields:

  • Agriculture: Further exploration into genetically modified crops expressing sarcotoxins could lead to sustainable pest management solutions.
  • Medicine: Continued research into the anticancer properties of sarcotoxins may yield new therapeutic strategies for treating resistant cancers.
  • Biotechnology: The development of delivery systems for sarcotoxins could enhance their efficacy in clinical and agricultural settings.

Chemical Reactions Analysis

Structural Characteristics of Sarcotoxin IIC

This compound belongs to a tandem gene cluster encoding three closely related proteins (IIA, IIB, IIC) with minor structural variations . Key features include:

PropertyThis compoundSarcotoxin IIASarcotoxin IIB
Molecular Mass (kDa)~24~24~24
Primary Structure198 amino acids198 amino acids197 amino acids (1 deletion)
Gene OrientationReverse strandForward strandForward strand
Induction MechanismInjury-responsive Injury-responsive Injury-responsive

The proteins share >90% sequence homology, with this compound differing by a single amino acid deletion compared to IIA . All three genes are transiently activated post-injury, enabling rapid synthesis for bacterial defense .

Mechanism of Action and Chemical Interactions

This compound targets bacterial membranes through electrostatic and hydrophobic interactions:

  • Membrane Disruption : Binds to lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria via cationic residues .

  • Pore Formation : Induces non-selective ion channels, leading to depolarization and cytoplasmic leakage .

  • Protease Resistance : Retains activity in hemolymph due to structural stability against endogenous proteases .

Key Functional Domains :

  • N-terminal helix (residues 1-30): Mediates membrane insertion.

  • C-terminal loop (residues 160-198): Stabilizes oligomeric pore structures .

Antibacterial Activity Profile

This compound demonstrates broad-spectrum activity at nanomolar concentrations:

Bacterial StrainMIC (nM)MechanismSource
Escherichia coli15Membrane depolarization
Staphylococcus aureus20Cell lysis
Pseudomonas aeruginosa25LPS binding

Activity is pH-dependent, with optimal efficacy at pH 7.5–8.5 . Synergy with sarcotoxin I (smaller peptides) enhances lethality against drug-resistant strains .

Gene Expression and Regulation

The sarcotoxin II gene cluster is regulated by injury-induced signaling:

  • Transcriptional Activation : Mechanical injury triggers a 10–100x increase in mRNA within 6 hours .

  • Epigenetic Modulation : Histone acetylation at the promoter region facilitates RNA polymerase II recruitment .

  • Post-Translational Modifications : Cleavage of a 28-residue signal peptide yields the mature protein .

Comparison with Similar Compounds

Table 1: Key Features of Sarcotoxin Family Members

Property Sarcotoxin IIC Sarcotoxin IIA Sarcotoxin IIB Sarcotoxin III Sapecin B
Molecular Weight ~24,000 Da ~24,000 Da ~24,000 Da ~7,000 Da ~4,000 Da
Amino Acid Features Shared antigenicity Shared antigenicity Shared antigenicity Glycine-rich Cationic peptide
Primary Target Gram-negative bacteria Gram-negative bacteria Gram-negative bacteria Gram-negative bacteria Gram-positive bacteria
Mechanism Inhibits cell wall synthesis Disrupts septum formation Presumed similar to IIA/IIC Unknown; distinct from Sarcotoxin I/II Binds bacterial membranes
Gene Cluster Part of Sarcotoxin II tandem array Encoded in same cluster Encoded in same cluster Separate locus Independent gene
Developmental Role Acute-phase response Acute-phase response Acute-phase response Acute-phase response Constitutive expression

Key Findings :

  • In contrast, Sarcotoxin III is glycine-rich and structurally distinct, suggesting a divergent mechanism .
  • Functional Divergence : While Sarcotoxin II isoforms primarily target Gram-negative bacteria via cell wall disruption, Sapecin B (a smaller peptide from the same fly) shows activity against Gram-positive species .
  • Gene Expression Dynamics : Sarcotoxin II genes are transiently activated post-injury, whereas Sarcotoxin IA is also expressed during embryonic and pupal stages, implicating a dual role in development and immunity .

Mechanistic Differences

  • Sarcotoxin IIA vs. IIC : Both inhibit E. coli growth by elongating cells and forming surface protrusions, but IIA’s efficacy is reduced in lipopolysaccharide-deficient mutants, highlighting its reliance on outer membrane integrity .
  • Sarcotoxin III : Its smaller size (7,000 Da) and glycine-rich composition suggest a pore-forming or membrane-permeabilizing mechanism distinct from the larger Sarcotoxin II family .
  • Attacin Homologs : Sarcotoxin IIA shares homology with attacins, which bind to bacterial membranes and inhibit outer membrane protein assembly . However, attacins are less well-studied due to their large size (>20 kDa) .

Transcriptional Regulation and Stress Responses

  • Injury vs. Immune Challenge: Sarcotoxin II transcripts are rapidly upregulated within 3 hours of body wall injury in non-diapausing pupae but show delayed induction (6–48 hours) in diapausing individuals . In contrast, lipopolysaccharide (LPS) injection triggers immediate transcription in both diapausing and non-diapausing larvae, indicating distinct signaling pathways for physical injury and microbial detection .
  • Developmental Regulation : Unlike Sarcotoxin IIA, which is silent during embryonic and pupal stages, Sarcotoxin IA is transiently expressed in these phases, suggesting developmental-specific roles .

Research Implications and Unanswered Questions

  • Further studies are needed to map critical domains across isoforms.
  • Clinical Potential: Sarcotoxin IIA’s mechanism (cell wall synthesis inhibition) parallels β-lactam antibiotics but with a novel target . Its synergy with conventional antibiotics warrants exploration.
  • Evolutionary Conservation : The TTATTTAT motif in Sarcotoxin IIA’s 3’-UTR, shared with mammalian inflammatory mediators, suggests conserved regulatory elements in insect and vertebrate immunity .

Preparation Methods

Hemolymph Collection and Preliminary Fractionation

Larvae are sterilized and punctured to collect hemolymph, which is immediately mixed with protease inhibitors (e.g., phenylmethylsulfonyl fluoride) to prevent degradation. The crude hemolymph is heat-treated at 60°C for 10 minutes to denature heat-labile proteins, followed by centrifugation to remove coagulated debris. The supernatant is fractionated using ammonium sulfate precipitation, with this compound precipitating at 40–60% saturation.

Ion-Exchange Chromatography

The precipitated fraction is dialyzed against 10 mM ammonium formate (pH 6.0) and loaded onto a CM-Sepharose column equilibrated with the same buffer. Elution is performed using a linear gradient of 0.1–0.5 M ammonium formate, with this compound typically eluting at ~0.25 M. This step separates this compound from homologous proteins like sarcotoxin IIA and IIB, which exhibit slight differences in charge.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved via reversed-phase HPLC using a C18 column. A gradient of acetonitrile (10–60%) in 0.1% trifluoroacetic acid resolves this compound into a single peak at ~42% acetonitrile. The purity of the final product is confirmed by SDS-PAGE and Western blotting using anti-sarcotoxin IIA antibodies, which cross-react with this compound due to structural homology.

Table 1: Natural Extraction Yield of this compound

StepVolume (ml)Total Protein (mg)This compound (mg)Purity (%)
Crude Hemolymph1003501.2<1
Ammonium Sulfate20450.92
CM-Sepharose580.67.5
HPLC21.20.598

Recombinant Expression in Escherichia coli

Heterologous expression of this compound in E. coli addresses scalability limitations of natural extraction. However, the protein’s bactericidal activity necessitates careful engineering to avoid host cell toxicity.

Vector Design and Fusion Strategies

The this compound gene (GenBank accession: AB012872) is cloned into pET vectors under the control of a T7 promoter. To circumvent proteolytic degradation and toxicity, the protein is expressed as a fusion partner with thioredoxin or glutathione-S-transferase (GST). For example, a pET-32a construct encoding a thioredoxin–this compound fusion increases solubility and shields the antimicrobial peptide from intracellular proteases.

Expression and Refolding

Transformed E. coli BL21(DE3) cells are grown in LB medium at 37°C until OD600 ≈ 0.6, followed by induction with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16 hours. Cells are lysed via sonication, and inclusion bodies containing the fusion protein are solubilized in 8 M urea. Refolding is performed by stepwise dialysis against decreasing urea concentrations (6 M → 4 M → 2 M) in the presence of 5 mM reduced glutathione.

Proteolytic Cleavage and Purification

The fusion tag is removed using thrombin or factor Xa protease, yielding mature this compound. Final purification employs affinity chromatography (Ni-NTA for His-tagged fusions) and size-exclusion chromatography (Superdex 75). Yield typically reaches 8–10 mg/L of culture, with >95% purity confirmed by mass spectrometry.

Table 2: Recombinant Expression Parameters

ParameterConditionOutcome
Host StrainE. coli BL21(DE3)High protein yield
Fusion PartnerThioredoxinSolubility enhancement
Induction Temperature18°CReduced protease activity
Refolding Buffer50 mM Tris-HCl, 150 mM NaCl, 5 mM GSHCorrect disulfide formation

Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis enables production of this compound analogs with modified residues for structure-activity studies. The 78-amino-acid peptide (calculated MW: 24,218 Da) is assembled using Fmoc chemistry.

Resin Selection and Chain Assembly

A Rink amide MBHA resin (0.68 mmol/g) is used to ensure C-terminal amidation. Coupling reactions employ 4-fold molar excess of Fmoc-amino acids activated with HBTU/HOBt in NMP. Each cycle includes:

  • Deprotection : 20% piperidine in DMF (2 × 5 minutes)

  • Coupling : 45 minutes under nitrogen atmosphere

  • Capping : Acetic anhydride/pyridine (1:1 v/v) for unreacted amines

Side-Chain Deprotection and Cleavage

After assembly, the resin is treated with TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours to remove side-chain protecting groups. The crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

Reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) resolves the crude product into pure this compound (retention time: 22.4 minutes). MALDI-TOF MS confirms the molecular mass (observed: 24,225 Da; calculated: 24,218 Da). Antimicrobial activity is validated via microbroth dilution assays against E. coli ATCC 25922 (MIC: 1.56 μg/ml).

Table 3: SPPS Efficiency for this compound

StepDuration (hours)Yield (%)Purity (%)
Resin Loading299
Chain Assembly1206735
Cleavage/Deprotection29228
HPLC Purification68598

Comparative Analysis of Preparation Methods

Each method presents distinct advantages and limitations:

  • Natural Extraction : Yields authentic post-translationally modified protein but requires large insect colonies (≥10,000 larvae for 5 mg).

  • Recombinant Expression : Scalable and cost-effective but may lack native modifications (e.g., phosphorylation at Ser32).

  • SPPS : Enables residue-specific modifications but struggles with peptides >50 amino acids due to cumulative coupling inefficiencies .

Q & A

Q. How should researchers address discrepancies in this compound’s tissue-specific induction patterns?

  • Analytical Workflow :

Perform power analysis to determine adequate sample sizes.

Apply mixed-effects models to account for inter-individual variability.

Use orthogonal methods (e.g., Western blot) to confirm transcriptional data.

Publish negative results in supplementary materials to enhance transparency .

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